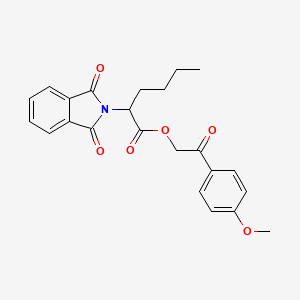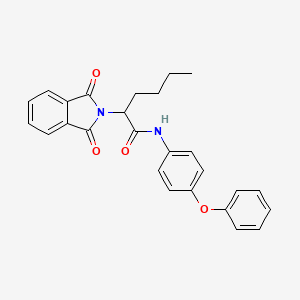![molecular formula C25H24N2O6 B3945589 3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B3945589.png)
3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid
Descripción general
Descripción
3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid, also known as bis-PPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the medical field. Bis-PPB belongs to the class of compounds known as benzamides and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Bis-PPB has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Bis-PPB has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory disorders. Additionally, this compound has been found to exhibit antiviral activity, particularly against the hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis-PPB has several advantages for use in lab experiments, including its high potency and selectivity. It is also relatively easy to synthesize, making it readily available for use in research studies. However, 3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively tested in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for research on 3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid. One area of interest is the development of new drugs and therapies based on this compound's anti-inflammatory and antitumor properties. Another potential application is the use of this compound as a tool for studying the molecular mechanisms of inflammation and immune responses. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of viral infections.
Aplicaciones Científicas De Investigación
Bis-PPB has been found to exhibit several biological activities, including anti-inflammatory, antitumor, and antiviral properties. These activities make it a promising candidate for the development of new drugs and therapies. Bis-PPB has been extensively studied in vitro and in vivo, and the results of these studies have shown its potential in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
3,5-bis(2-phenoxypropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-16(32-21-9-5-3-6-10-21)23(28)26-19-13-18(25(30)31)14-20(15-19)27-24(29)17(2)33-22-11-7-4-8-12-22/h3-17H,1-2H3,(H,26,28)(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIGHJVCCGOPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






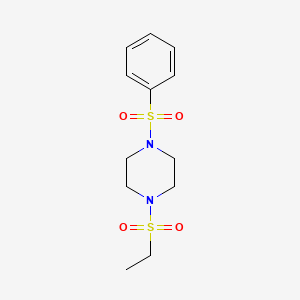
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B3945565.png)
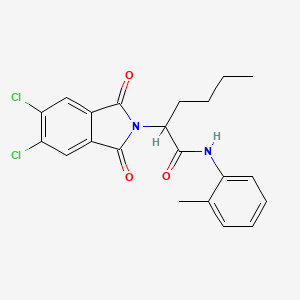
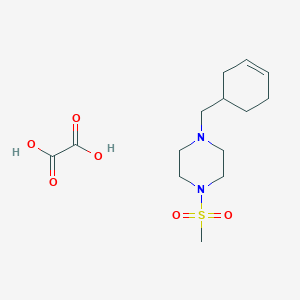
![N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propyl]-2-furamide](/img/structure/B3945579.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945582.png)

![4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945605.png)
